molecular formula C23H20N2O B14662876 N-[(1H-Indol-3-yl)(phenyl)methyl]-N-phenylacetamide CAS No. 51071-07-9

N-[(1H-Indol-3-yl)(phenyl)methyl]-N-phenylacetamide

Cat. No.: B14662876
CAS No.: 51071-07-9
M. Wt: 340.4 g/mol
InChI Key: ZFQHEXSIVPWOPR-UHFFFAOYSA-N
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Description

N-[(1H-Indol-3-yl)(phenyl)methyl]-N-phenylacetamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features an indole ring, which is a common structural motif in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1H-Indol-3-yl)(phenyl)methyl]-N-phenylacetamide typically involves the reaction of indole derivatives with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and can improve the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(1H-Indol-3-yl)(phenyl)methyl]-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1H-Indol-3-yl)(phenyl)methyl]-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1H-Indol-3-yl)(phenyl)methyl]-N-phenylacetamide involves its interaction with specific molecular targets in the body. The indole ring can interact with various enzymes and receptors, leading to the modulation of biological pathways. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to the suppression of tumor growth .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar structural features.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Indole-3-butyric acid: Another plant hormone used in agriculture.

Uniqueness

N-[(1H-Indol-3-yl)(phenyl)methyl]-N-phenylacetamide is unique due to its specific combination of an indole ring with a phenylacetamide moiety. This unique structure gives it distinct biological activities and makes it a valuable compound in medicinal chemistry .

Properties

CAS No.

51071-07-9

Molecular Formula

C23H20N2O

Molecular Weight

340.4 g/mol

IUPAC Name

N-[1H-indol-3-yl(phenyl)methyl]-N-phenylacetamide

InChI

InChI=1S/C23H20N2O/c1-17(26)25(19-12-6-3-7-13-19)23(18-10-4-2-5-11-18)21-16-24-22-15-9-8-14-20(21)22/h2-16,23-24H,1H3

InChI Key

ZFQHEXSIVPWOPR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC=CC=C1)C(C2=CC=CC=C2)C3=CNC4=CC=CC=C43

Origin of Product

United States

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